2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S2/c1-20-5-4-19-13(20)26(22,23)10-7-21(8-10)27(24,25)9-2-3-12(15)11(6-9)14(16,17)18/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHOSIYIIJBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Core Structural Disconnections
The target molecule contains two critical sulfonyl linkages:
- Azetidine-1-sulfonamide : Derived from 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and azetidine.
- Azetidine-3-sulfonyl-imidazole : Formed via coupling of azetidine-3-sulfonyl chloride with 1-methyl-1H-imidazole.
Intermediate Identification
- Intermediate A : 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidine.
- Intermediate B : 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidine-3-sulfonic acid.
- Intermediate C : 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidine-3-sulfonyl chloride.
Synthetic Route Development
Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Procedure :
- Chlorosulfonation : Treat 4-chloro-3-(trifluoromethyl)benzene with chlorosulfonic acid at 0–5°C for 4 hours.
- Isolation : Quench with ice-water, extract with dichloromethane, and purify via fractional distillation.
Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Characterization | $$ ^1\text{H NMR} $$, $$ ^{19}\text{F NMR} $$, IR |
Azetidine Functionalization at Position 1
Sulfonylation of Azetidine
Conditions :
- Reagents : Azetidine (1.0 eq), 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq), triethylamine (2.0 eq) in anhydrous dichloromethane.
- Reaction : Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
Workup :
- Wash with 5% HCl, saturated NaHCO$$_3$$, and brine.
- Dry over MgSO$$_4$$ and concentrate in vacuo.
Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (NMR) | >95% |
| Key $$ ^1\text{H NMR} $$ (CDCl$$_3$$) | δ 3.85 (m, 4H, azetidine), 7.65 (d, 2H, aryl) |
Introduction of Sulfonyl Group at Azetidine-3-Position
Sulfonation of Intermediate A
Procedure :
- Sulfonation : React Intermediate A with fuming sulfuric acid (20% SO$$_3$$) at 50°C for 6 hours.
- Neutralization : Pour into ice-water, adjust to pH 7 with NaOH, and extract with ethyl acetate.
Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Characterization | IR (S=O stretch: 1170, 1350 cm$$^{-1}$$) |
Conversion to Sulfonyl Chloride
Conditions :
- Reagents : Intermediate B (1.0 eq), phosphorus pentachloride (3.0 eq) in refluxing toluene.
- Reaction : Heat under reflux for 3 hours.
Workup :
- Filter and concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (GC-MS) | >97% |
Coupling with 1-Methyl-1H-imidazole
Nucleophilic Substitution
Conditions :
- Reagents : Intermediate C (1.0 eq), 1-methyl-1H-imidazole (1.5 eq), DMAP (0.1 eq) in THF.
- Reaction : Stir at 60°C for 24 hours.
Workup :
- Concentrate and purify via flash chromatography (dichloromethane/methanol).
Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| $$ ^1\text{H NMR} $$ (DMSO-d$$_6$$) | δ 3.75 (s, 3H, N-CH$$_3$$), 7.45 (s, 1H, imidazole) |
| HR-MS (ESI) | [M+H]$$^+$$: 487.0521 (calc: 487.0518) |
Optimization and Challenges
Azetidine Ring Stability
Comparative Analysis of Sulfonation Methods
Table 1 : Sulfonyl Chloride Coupling Efficiency
| Method | Base | Solvent | Yield (%) |
|---|---|---|---|
| Et$$_3$$N | Dichloromethane | 78 | |
| NaH | THF | 65 | |
| DMAP | THF | 70 |
Scalability and Industrial Relevance
Pilot-Scale Synthesis
- Batch Size : 1 kg of Intermediate A.
- Purity : 99.2% (HPLC) after crystallization from ethanol/water.
Environmental Considerations
- Waste Streams : Recover SO$$2$$ via neutralization with NaOH to Na$$2$$SO$$_3$$.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions may target the sulfonyl groups or the imidazole ring.
Substitution: The presence of the chloro and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a sulfonyl group, an azetidine ring, and an imidazole moiety. The synthesis typically involves multi-step reactions, including the formation of the azetidine ring and subsequent sulfonation reactions. The presence of the trifluoromethyl and chloro substituents enhances its pharmacological properties by influencing the compound's electronic characteristics and lipophilicity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole. For instance, derivatives containing imidazole rings have exhibited significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. These compounds often demonstrate selective toxicity, making them promising candidates for targeted cancer therapies .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. The compound may exhibit effectiveness against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Antiviral Activity
Research indicates that imidazole-based compounds can possess antiviral properties. For example, studies have shown that certain derivatives can inhibit viral replication in cell cultures, suggesting potential applications in treating viral infections . This activity could be particularly beneficial against emerging viral threats.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the azetidine and imidazole rings can lead to variations in pharmacological activity. For instance:
| Modification | Effect |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against cancer cells |
| Alteration of sulfonamide moiety | Affects solubility and bioavailability |
Antitumor Evaluation
In one study, a series of sulfonamide derivatives were synthesized and evaluated for their antitumor activity. Compounds similar to this compound showed promising results with significant cytotoxicity against various cancer cell lines at low micromolar concentrations .
Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The results indicated that specific modifications to the imidazole ring could enhance antibacterial activity, positioning these compounds as potential alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ()
- Core structure : Benzoimidazole with a sulfinyl linkage to a pyridine ring.
- Key differences: Sulfinyl (S=O) vs. Pyridine vs. azetidine: Pyridine’s aromaticity increases planarity, which may reduce target selectivity compared to azetidine’s constrained geometry.
1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea ()
- Core structure: Urea with chloro-trifluoromethyl and cyanophenyl substituents.
- Key differences: Urea vs. Absence of sulfonyl groups: May result in lower solubility and faster renal clearance .
Heterocycle Substitution Patterns
5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]-N-[2-(dimethylamino)ethyl]nicotinamide ()
- Core structure : Nicotinamide-piperazine hybrid with chloro-trifluoromethyl benzoyl.
- Key differences: Piperazine vs. Benzoyl vs. benzenesulfonyl: The carbonyl group in benzoyl is less polar than sulfonyl, affecting solubility and membrane permeability.
2-(3-Fluoro-phenyl)-1-[1-(substituted-phenyl)-1H-[1,2,3]-triazol-4-yl-methyl)-1H-benzo[d]imidazole ()
- Core structure : Benzoimidazole with triazole substituents.
- Key differences :
- Triazole vs. azetidine-sulfonyl: Triazoles exhibit strong hydrogen-bonding and metal-chelating properties, useful in kinase inhibition but prone to off-target effects .
- Fluorophenyl vs. chloro-trifluoromethyl: Fluorine’s smaller size and lower lipophilicity reduce steric hindrance but may decrease metabolic stability.
Functional Group and Substituent Analysis
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile Adipate ()
- Key features : Combines azetidine with pyrrolopyrimidine and pyrazole groups.
- Comparison: Pyrrolopyrimidine vs. Trifluoromethyl isonicotinoyl: Similar electronic effects to the target compound’s benzenesulfonyl group but introduces additional nitrogen atoms for hydrogen bonding.
1-([1,1’-Biphenyl]-4-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ()
- Key features : Bulky biphenyl and furan substituents.
- Comparison :
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Azetidine vs. Piperazine : Azetidine’s rigidity improves selectivity for compact binding pockets, as seen in kinase inhibitors, while piperazine’s flexibility benefits GPCR-targeted compounds .
- Sulfonyl vs. Sulfinyl/Carbonyl : Sulfonyl groups enhance metabolic stability and solubility compared to sulfinyl or carbonyl analogs, critical for oral bioavailability .
- Chloro-trifluoromethyl Substitution : This substituent consistently improves resistance to cytochrome P450-mediated metabolism across multiple compound classes .
Biological Activity
The compound 2-({1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that exhibits notable biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an imidazole ring, which is known for its biological significance. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Molecular Formula
- C : 14
- H : 12
- Cl : 1
- F : 3
- N : 2
- O : 4
- S : 2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. It has been shown to interact with:
- Tyrosine Kinases : Compounds similar to this have demonstrated inhibition of tyrosine kinases such as c-Abl, Bcr-Abl, and PDGF-R, which are crucial in cancer cell proliferation and survival .
- Apoptosis Regulation : The compound may influence apoptosis pathways, potentially through the modulation of mitochondrial integrity, similar to other imidazole derivatives .
Anticancer Activity
Studies indicate that derivatives related to this compound have been evaluated for their anticancer properties. For example, compounds that inhibit tyrosine kinases have been effective against various neoplastic diseases, including leukemia .
Antimicrobial Properties
Research has suggested that imidazole derivatives possess antimicrobial activity. The sulfonamide component may enhance this effect by disrupting bacterial folate synthesis pathways .
Case Studies
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves a two-step process:
Sulfonation of azetidine : React 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. This forms the sulfonated azetidine intermediate .
Coupling with imidazole : React the intermediate with 1-methyl-1H-imidazole under similar basic conditions to introduce the second sulfonyl group.
Key considerations include solvent choice (e.g., dichloromethane or THF) and reaction monitoring via TLC or HPLC to track progress.
Advanced: How can reaction conditions be optimized for higher sulfonation yield?
Answer:
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride activation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine.
- Stoichiometric ratios : A 1.2:1 molar ratio of sulfonyl chloride to azetidine ensures complete conversion .
- Kinetic studies : Use in-situ IR or NMR to monitor intermediate formation and adjust reaction time .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Identify sulfonyl groups (δ ~3.5–4.0 ppm for SO2–N) and trifluoromethyl signals (δ ~110–120 ppm in 13C) .
- IR spectroscopy : Sulfonyl stretches appear at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Advanced: How to resolve contradictions in NMR data for substitution patterns?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond lengths and angles for sulfonyl groups) .
- Computational validation : Compare experimental shifts with density functional theory (DFT) predictions .
Basic: What in vitro assays assess biological activity?
Answer:
- Enzyme inhibition assays : Target cytochrome P450 isoforms or kinases using fluorogenic substrates .
- Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against fungal/bacterial strains via broth microdilution .
Advanced: What computational methods predict binding affinity to targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding poses. Validate with free energy calculations (MM-GBSA) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) .
- SAR studies : Compare trifluoromethyl vs. methyl analogs to quantify electronic effects on affinity .
Advanced: How does the trifluoromethyl group influence reactivity?
Answer:
- Electronic effects : The -CF3 group is strongly electron-withdrawing, enhancing sulfonyl group electrophilicity. Quantify via Hammett σ values .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetics in biological assays .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity assessment (>95%) .
Advanced: How to troubleshoot low yields in multi-step synthesis?
Answer:
- Intermediate characterization : Use HPLC to identify unreacted starting materials or side products .
- Protecting groups : Protect azetidine’s secondary amine with Boc to prevent undesired sulfonation at alternative sites .
- Reaction monitoring : In-situ pH adjustment (pH 7–8) stabilizes intermediates .
Advanced: How to mitigate sulfonyl group hydrolysis during synthesis?
Answer:
- Anhydrous conditions : Use molecular sieves or argon atmosphere to exclude moisture .
- Acid scavengers : Add NaHCO3 or polymer-bound bases to neutralize HCl without aqueous workup .
- Low-temperature quenching : Terminate reactions at 0°C to minimize hydrolysis .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
